molecular formula C20H18CuO4 B13646227 Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate

Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate

Cat. No.: B13646227
M. Wt: 385.9 g/mol
InChI Key: NFQRKRKPLDNASC-FKXFVUDVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is a coordination compound where copper(II) is complexed with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate typically involves the reaction of copper(II) salts with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate involves its interaction with biological molecules. The copper(II) center can coordinate with biomolecules such as proteins and DNA, potentially disrupting their function. This can lead to cytotoxic effects, making it a candidate for antitumor drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric properties to the compound. This can influence its reactivity and interactions with biological molecules, potentially enhancing its effectiveness as a therapeutic agent .

Properties

Molecular Formula

C20H18CuO4

Molecular Weight

385.9 g/mol

IUPAC Name

copper;(1R,2R)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/2C10H10O2.Cu/c2*11-10(12)9-6-8(9)7-4-2-1-3-5-7;/h2*1-5,8-9H,6H2,(H,11,12);/q;;+2/p-2/t2*8-,9+;/m00./s1

InChI Key

NFQRKRKPLDNASC-FKXFVUDVSA-L

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.[Cu+2]

Canonical SMILES

C1C(C1C(=O)[O-])C2=CC=CC=C2.C1C(C1C(=O)[O-])C2=CC=CC=C2.[Cu+2]

Origin of Product

United States

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